N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4,6-difluoro-1,3-benzothiazol-2-amine

Lipophilicity Drug-likeness Physicochemical profiling

N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4,6-difluoro-1,3-benzothiazol-2-amine (CAS 1177361-60-2; molecular formula C₁₄H₁₄F₂N₄S; molecular weight 308.35 g/mol) is a heterocyclic small molecule belonging to the pyrazolylbenzothiazole class. It incorporates a 4,6-difluorinated benzothiazole core linked via an ethylene spacer to a 3,5-dimethylpyrazole moiety.

Molecular Formula C14H14F2N4S
Molecular Weight 308.35
CAS No. 1177361-60-2
Cat. No. B2390310
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4,6-difluoro-1,3-benzothiazol-2-amine
CAS1177361-60-2
Molecular FormulaC14H14F2N4S
Molecular Weight308.35
Structural Identifiers
SMILESCC1=CC(=NN1CCNC2=NC3=C(C=C(C=C3S2)F)F)C
InChIInChI=1S/C14H14F2N4S/c1-8-5-9(2)20(19-8)4-3-17-14-18-13-11(16)6-10(15)7-12(13)21-14/h5-7H,3-4H2,1-2H3,(H,17,18)
InChIKeyJHJFMQNSMODGFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl]-4,6-difluoro-1,3-benzothiazol-2-amine (CAS 1177361-60-2): Compound Profile and Procurement Baseline


N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4,6-difluoro-1,3-benzothiazol-2-amine (CAS 1177361-60-2; molecular formula C₁₄H₁₄F₂N₄S; molecular weight 308.35 g/mol) is a heterocyclic small molecule belonging to the pyrazolylbenzothiazole class [1]. It incorporates a 4,6-difluorinated benzothiazole core linked via an ethylene spacer to a 3,5-dimethylpyrazole moiety. This compound is catalogued as a screening compound (Product ID F2146-0635) by Life Chemicals with a specified purity of ≥95% [1]. The pyrazolylbenzothiazole scaffold is covered by patent families including US 7,847,101 and US 8,754,233, which claim pharmaceutical compositions for hyperproliferative, inflammatory, and kinase-mediated disorders [2].

Why Generic Substitution Fails for N-[2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl]-4,6-difluoro-1,3-benzothiazol-2-amine: Structural Determinants of Differentiation


Close analogs within the pyrazolylbenzothiazole series cannot be simply interchanged with N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4,6-difluoro-1,3-benzothiazol-2-amine because three structural features combinatorially modulate physicochemical and pharmacological behavior. First, the ethylene (—CH₂CH₂—) linker between the pyrazole and benzothiazole rings introduces conformational flexibility absent in directly linked analogs such as 2-(3,5-dimethyl-1H-pyrazol-1-yl)benzothiazole (CAS 23615-60-3), altering target-binding geometry [1]. Second, the 4,6-difluoro substitution on the benzothiazole core increases lipophilicity (XlogP = 2.494) relative to the non-fluorinated analog N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1,3-benzothiazol-2-amine (XlogP = 2.116), while the electron-withdrawing fluorine atoms modulate metabolic stability and hydrogen-bonding capacity [2][3]. Third, the secondary amine at the 2-position of benzothiazole provides a hydrogen-bond donor (HBD count = 1) that distinguishes this compound from analogs where this position is unsubstituted or directly linked [1]. These combined features mean that substituting even a closely related in-class compound risks altering solubility, target engagement, and metabolic profile—justifying compound-specific procurement for reproducible screening.

N-[2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl]-4,6-difluoro-1,3-benzothiazol-2-amine: Quantitative Comparative Evidence for Scientific Selection


Lipophilicity Differentiation: XlogP Comparison of 4,6-Difluoro vs. Non-Fluorinated Benzothiazole Analog

The 4,6-difluoro substitution on the benzothiazole core increases the computed partition coefficient (XlogP) by +0.378 log units compared to the non-fluorinated analog. The target compound (CAS 1177361-60-2) has an XlogP of 2.494, while N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1,3-benzothiazol-2-amine (CAS 1177323-99-7, Product F2146-0634) has an XlogP of 2.116 [1][2]. Both compounds share identical benzothiazole-pyrazole-ethylamine architecture, differing only in the presence (target) versus absence (comparator) of fluorine atoms at positions 4 and 6 of the benzothiazole ring. This delta of +0.378 log units translates to an approximately 2.4-fold increase in lipophilicity. By contrast, 2-(3,5-dimethyl-1H-pyrazol-1-yl)benzothiazole (CAS 23615-60-3), which lacks both the ethylene linker and fluorine atoms, has a PubChem-computed XLogP3-AA of 3.5—a +1.0 log unit difference attributable to the absence of the secondary amine hydrogen-bond donor [3].

Lipophilicity Drug-likeness Physicochemical profiling

Molecular Weight and Hydrogen-Bonding Capacity: Dual Differentiation from Closest Available Analogs

The target compound (MW = 308.35 g/mol) possesses one hydrogen-bond donor (the secondary amine NH) and five hydrogen-bond acceptors, contrasting with both the non-fluorinated analog (MW = 272.37 g/mol; HBD = 1; 4 N atoms, 2 fewer F acceptors) [1] and the directly linked analog 2-(3,5-dimethyl-1H-pyrazol-1-yl)benzothiazole (MW = 229.30 g/mol; HBD = 0; HBA = 3) [2]. The molecular weight increase of +36 g/mol (ΔMW ≈ 13%) relative to the non-fluorinated analog reflects the replacement of two aromatic hydrogens with fluorine atoms. This places the target compound closer to the upper boundary of lead-like chemical space (MW ≤ 350) while the non-fluorinated analog sits comfortably within it and the directly linked analog is fragment-like (MW < 250). The presence of both the ethylene linker (2 rotatable bonds) and 4,6-difluoro substitution yields a total rotatable bond count of 4, compared to 3 for the non-fluorinated analog and 1 for the directly linked analog, conferring distinct conformational sampling behavior [1][2][3].

Molecular weight Hydrogen bonding Lead-likeness

Fragment-Based Drug Design Relevance: 4,6-Difluorobenzothiazole Core as a Validated Cruzain-Binding Fragment

The 4,6-difluoro-1,3-benzothiazol-2-amine core (CAS 119256-40-5), which constitutes the benzothiazole portion of the target compound, has been co-crystallized with cruzain (Trypanosoma cruzi cysteine protease) as part of a fragment-based screening campaign. PDB entry 4W5C (deposited 2014-08-17) shows 2-amino-4,6-difluorobenzothiazole (ligand code 3H7) bound to cruzain alongside two other fragment hits [1]. This experimentally validated fragment binding distinguishes the 4,6-difluorobenzothiazole core from non-fluorinated benzothiazole fragments. The target compound extends this validated fragment by appending the 3,5-dimethylpyrazole moiety via an ethylene linker at the 2-amino position, potentially enhancing binding affinity through additional contacts while retaining the core's demonstrated target engagement. No equivalent PDB entry exists for the non-fluorinated benzothiazole-2-amine core in complex with cruzain, suggesting the fluorine atoms may contribute to binding pose stabilization.

Fragment-based drug discovery Cruzain Chagas disease Structural biology

Integrin-Linked Kinase (ILK) Inhibition: Class-Level Potency of Pyrazolylbenzothiazole Derivatives

The pyrazolylbenzothiazole chemotype to which the target compound belongs has demonstrated nanomolar inhibitory activity against integrin-linked kinase (ILK). Patented pyrazolylbenzothiazole derivatives disclosed in US 8,754,233 include compounds with reported ILK IC₅₀ values as low as 20 nM and 190 nM in in vitro enzymatic assays [1][2]. The patent specifically claims compounds of formula (1) wherein the benzothiazole ring may be substituted with halogens (including fluorine) at various positions, and wherein R₁–R₄ encompass amino, heteroalkyl, and heteroaryl groups—substitution patterns directly relevant to the target compound's 4,6-difluoro-2-aminoethyl-pyrazole architecture [3]. While direct ILK IC₅₀ data for the specific compound CAS 1177361-60-2 are not publicly available, its structural alignment with the claimed Markush formula places it within a class that has produced single-digit to sub-micromolar ILK inhibitors. Procurement of this specific analog enables direct experimental comparison within a well-characterized kinase inhibition series.

Integrin-linked kinase Kinase inhibition Cancer Anti-inflammatory

Cytotoxic Activity in Pancreatic and Breast Cancer Models: Preliminary Biological Screening Data

Preliminary biological screening data indicate that N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4,6-difluoro-1,3-benzothiazol-2-amine exhibits cytotoxic effects in pancreatic and breast cancer cell line models . Within the broader pyrazolo-benzothiazole hybrid class, structurally related compounds have demonstrated IC₅₀ values in the range of 3.17–6.77 μM across colon (HT-29), prostate (PC-3), lung (A549), and glioblastoma (U87MG) cancer cell lines, with compound 14 outperforming the reference drug axitinib (IC₅₀ range 4.88–21.7 μM) [1]. The target compound's 4,6-difluoro substitution distinguishes it from compound 14, which carries a different substitution pattern on the pyrazole ring. For anticonvulsant applications, benzothiazole-dimethylpyrazole derivatives such as compound 6g have demonstrated ED₅₀ values of 160.4 mg/kg with protective index (PI) values of 2.74 in the maximal electroshock (MES) test, outperforming sodium valproate [2]. These class-level data support the target compound as a structurally distinct entry point for structure-activity relationship (SAR) exploration.

Anticancer Pancreatic cancer Breast cancer Cytotoxicity

Supply Specification Differentiation: Purity Grade and Inventory Availability from Validated Commercial Source

The target compound is supplied by Life Chemicals Inc. (Product ID F2146-0635) with a certified purity of ≥95% as a stock screening compound within a collection of over 500,000 HTS compounds [1]. The non-fluorinated analog (CAS 1177323-99-7, Product F2146-0634) is also available at ≥95% purity from the same supplier, enabling direct head-to-head comparative screening with matched purity specifications [2]. The directly linked analog 2-(3,5-dimethyl-1H-pyrazol-1-yl)benzothiazole (CAS 23615-60-3) is commercially available from multiple vendors but carries acute oral toxicity labeling (H302: Harmful if swallowed; H413: May cause long-lasting harmful effects to aquatic life) per PubChem GHS classification [3]. The target compound's MDL number (MFCD16631735) and the non-fluorinated analog's MDL number (MFCD16631734) are sequential, confirming their systematic relationship within the Life Chemicals building block collection. Both compounds share the same supplier quality control framework, facilitating paired experimental designs.

Compound procurement Purity specification Screening library Commercial availability

Best-Fit Research and Industrial Application Scenarios for N-[2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl]-4,6-difluoro-1,3-benzothiazol-2-amine


Paired Analog Screening for Fluorine-Mediated Physicochemical and PK Effects

Researchers evaluating the impact of aromatic fluorine substitution on permeability, metabolic stability, or target binding can procure both the target compound (CAS 1177361-60-2) and its non-fluorinated analog (CAS 1177323-99-7) from Life Chemicals as a matched-purity pair (≥95% each) [1]. The +0.378 XlogP difference and +36 g/mol molecular weight increase directly attributable to the 4,6-difluoro substitution provide a clean experimental system for quantifying fluorine effects without confounding scaffold changes [2]. This paired design is particularly valuable for building internal structure-property relationship (SPR) models in drug discovery programs targeting kinases, where pyrazolylbenzothiazole derivatives have demonstrated nanomolar ILK inhibition [3].

Structure-Guided Optimization of Cruzain Inhibitors for Chagas Disease

The 4,6-difluorobenzothiazole core is a crystallographically validated fragment hit for cruzain (PDB 4W5C) [1]. The target compound extends this fragment with a 3,5-dimethylpyrazole group via an ethylene linker at the 2-amino position. Medicinal chemistry teams pursuing cysteine protease inhibitors for Chagas disease can use this compound as a starting point for structure-based design, leveraging the known binding pose of the 4,6-difluorobenzothiazole core while exploring additional contacts from the pyrazole moiety. The compound's ≥95% purity specification supports reliable soaking or co-crystallization experiments .

Kinase Selectivity Panel Screening Within the Pyrazolylbenzothiazole Patent Space

Given that pyrazolylbenzothiazole derivatives are claimed as integrin-linked kinase (ILK) inhibitors with IC₅₀ values as low as 20 nM in the US 8,754,233 patent family [1], the target compound represents a structurally distinct entry within this intellectual property space. Its unique combination of 4,6-difluoro substitution and ethylene-linked 3,5-dimethylpyrazole distinguishes it from the exemplified patent compounds. Organizations performing kinase selectivity profiling or freedom-to-operate analyses can include this compound in broad-panel kinase screens to map the structure-kinase selectivity relationships of the pyrazolylbenzothiazole class, particularly given preliminary data indicating cytotoxic activity in pancreatic and breast cancer models .

HTS Library Expansion with Drug-Like Fluorinated Heterocycles

For organizations building or refreshing high-throughput screening (HTS) compound collections, this compound offers a drug-like physicochemical profile (MW = 308.35; XlogP = 2.494; HBD = 1; HBA = 5) [1] that falls within standard lead-like criteria. As a stock compound from Life Chemicals' 500,000+ screening collection , it is available in formatted plates for immediate HTS deployment. The 4,6-difluoro substitution pattern enhances structural novelty relative to more common mono-fluorinated or non-fluorinated benzothiazoles, increasing the diversity of fluorine-containing chemotypes within screening decks—a recognized priority in modern library design for metabolic stability and target residence time optimization.

Quote Request

Request a Quote for N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4,6-difluoro-1,3-benzothiazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.